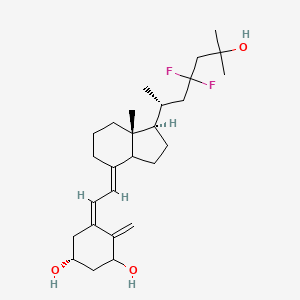

1-25-Dihydroxy-23,23-difluorovitamin D3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H42F2O3 |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-4,4-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H42F2O3/c1-17(15-27(28,29)16-25(3,4)32)22-10-11-23-19(7-6-12-26(22,23)5)8-9-20-13-21(30)14-24(31)18(20)2/h8-9,17,21-24,30-32H,2,6-7,10-16H2,1,3-5H3/b19-8+,20-9-/t17-,21-,22-,23?,24?,26-/m1/s1 |

InChI Key |

RULUGCIDKTYTMP-JENZUCIISA-N |

Isomeric SMILES |

C[C@H](CC(CC(C)(C)O)(F)F)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |

Canonical SMILES |

CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Convergent Synthesis of 23,23-Difluorovitamin D3 Analogs

The convergent synthesis of 23,23-difluorovitamin D3 analogs relies on the preparation of distinct A-ring and CD-ring fragments, which are later coupled to form the complete secosteroid skeleton. This approach is advantageous for introducing modifications at specific positions within the molecule.

A cornerstone of the convergent synthesis is the use of pre-functionalized building blocks, particularly the 23,23-difluoro-CD-ring precursors. nih.govalbany.edumdpi.comnih.gov The synthesis of these key fragments often begins with a readily available starting material, such as the Inhoffen-Lythgoe diol. nih.govalbany.edumdpi.comnih.gov The side chain is then elaborated, and the crucial 23,23-difluoro moiety is introduced before the CD-ring is coupled with the A-ring synthon.

The general retrosynthetic analysis for this convergent method is outlined below:

| Final Product | Key Intermediates | Starting Material |

| 23,23-Difluorovitamin D3 Analogs | 23,23-Difluoro-CD-ring precursors, A-ring phosphine oxide | Inhoffen-Lythgoe diol |

This modular strategy facilitates the synthesis of various analogs by allowing for modifications to either the A-ring or the CD-ring fragment before the coupling reaction.

Achieving the correct stereochemistry in the CD-ring intermediates is critical for the biological activity of the final vitamin D3 analog. The stereoselective synthesis of these intermediates often involves the use of chiral starting materials or the application of stereocontrolled reactions. For instance, the synthesis of the CD-ring fragment can be designed to control the stereocenters at positions C8, C14, C17, and C20, which are inherent to the steroid core. Further stereocontrol is necessary when introducing substituents on the side chain. Methodologies such as the intramolecular Diels-Alder reaction have been explored for the enantiospecific synthesis of the vitamin D3 CD-ring fragment. st-andrews.ac.uk

Introduction of the 23,23-Difluoro Unit

The introduction of the geminal difluoro group at the C23 position is a key step in the synthesis of 1,25-dihydroxy-23,23-difluorovitamin D3. This modification is intended to block metabolic oxidation at this position, thereby increasing the biological half-life of the compound.

The gem-difluorination is commonly achieved by treating a carbonyl group at the C23 position with a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a frequently used reagent for this transformation. nih.govmdpi.comresearchmap.jpnih.gov The synthesis involves the preparation of an α-ketoester intermediate, which then reacts with DAST to yield the 23,23-difluoro compound. nih.govresearchmap.jpnih.gov Other modern fluorinating reagents, such as PyFluor, have also been developed for deoxyfluorination reactions, offering alternative options for such transformations. ucla.edu

| Fluorination Reagent | Precursor Functional Group | Product |

| Diethylaminosulfur trifluoride (DAST) | α-ketoester | 23,23-difluoro unit |

| PyFluor | Hydroxyl or Carbonyl | Fluorinated compound |

The choice of fluorinating reagent can be influenced by factors such as substrate compatibility and reaction conditions.

When the fluorination reaction creates a new stereocenter, controlling the stereochemical outcome is a significant consideration. However, in the case of introducing a 23,23-difluoro group from a C23-keto precursor, a new stereocenter is not formed at the C23 position. The primary concern for stereochemistry lies in preserving the existing stereocenters within the CD-ring and side chain during the fluorination and subsequent reaction steps. The reaction conditions must be carefully controlled to avoid epimerization or other unwanted side reactions that could affect the stereochemical integrity of the molecule.

Construction of the Secosteroid Skeleton

The final stage in the convergent synthesis is the construction of the full secosteroid skeleton. This is typically achieved through a Wittig-Horner reaction, which couples the A-ring fragment with the CD-ring fragment. In this reaction, a phosphine oxide-stabilized carbanion derived from the A-ring synthon reacts with the C8-ketone of the CD-ring fragment. This coupling reaction forms the triene system characteristic of vitamin D compounds. Subsequent deprotection steps are then carried out to reveal the hydroxyl groups at C1 and C25, yielding the final 1,25-dihydroxy-23,23-difluorovitamin D3.

Wittig-Horner Coupling Reactions

A convergent approach is a cornerstone in the synthesis of 1-25-Dihydroxy-23,23-difluorovitamin D3 and its precursors. This strategy involves the separate synthesis of the A-ring and the CD-ring systems, which are then joined together in a crucial coupling step. The Wittig-Horner reaction is a powerful and widely used method for this purpose, known for its high efficiency and stereoselectivity in forming the triene system of the vitamin D molecule. nih.govmdpi.comacs.org

In a typical synthetic route, a phosphine oxide derivative of the A-ring is reacted with a ketone located on the CD-ring. nih.govmdpi.com This reaction, facilitated by a strong base, leads to the formation of the C6-C7 double bond, thereby linking the two major fragments of the molecule. The choice of reagents and reaction conditions is critical to ensure the desired (Z)-geometry of the newly formed double bond, which is characteristic of the vitamin D scaffold.

| Reactant 1 | Reactant 2 | Reaction Type | Key Bond Formed |

| A-ring phosphine oxide | 8-keto-CD-ring precursor | Wittig-Horner | C6-C7 double bond |

This method offers significant advantages, including the ability to introduce modifications to either the A-ring or the CD-ring independently before the coupling reaction. This flexibility is particularly valuable for the synthesis of analogs like this compound, where specific chemical groups, such as the difluoro functionality on the side chain, are incorporated into the CD-ring precursor prior to its union with the A-ring.

Photochemical and Thermal Isomerization Strategies

The synthesis of the vitamin D triene system relies on a well-established sequence of photochemical and thermal isomerization reactions. acs.orgphotobiology.comlight-am.comarxiv.org This process mimics the natural production of vitamin D in the skin upon exposure to ultraviolet (UV) light. The synthesis begins with a provitamin D-type precursor, which contains a conjugated diene system within a steroidal framework.

Upon irradiation with UV light, typically in the UVB range, the B-ring of the provitamin D precursor undergoes a photochemical electrocyclic ring-opening reaction to form previtamin D. photobiology.comlight-am.comarxiv.org This intermediate exists in a conformational equilibrium between different shapes. The composition of the resulting mixture of isomers is highly dependent on the wavelength of light used. photobiology.comresearchgate.net

Following the photochemical step, the previtamin D intermediate is subjected to a thermal isomerization process. This step involves an intramolecular hydrogen shift, which converts the previtamin D into the thermodynamically more stable vitamin D form, establishing the characteristic conjugated triene system. acs.orgphotobiology.com The efficiency of this thermal rearrangement can be influenced by temperature and the solvent used.

| Step | Process | Transformation | Key Intermediate |

| 1 | Photochemical | Electrocyclic ring-opening | Previtamin D |

| 2 | Thermal | nih.govlight-am.com-Sigmatropic hydrogen shift | Vitamin D |

Enzymatic 1α-Hydroxylation for this compound Synthesis

The final and crucial step in the synthesis of this compound is the introduction of a hydroxyl group at the 1α-position of the A-ring. This transformation is typically achieved through an enzymatic hydroxylation reaction, mirroring the biological activation of vitamin D in the kidneys. nih.gov

The precursor molecule, 23,23-difluoro-25-hydroxyvitamin D3, serves as the substrate for this enzymatic conversion. The reaction is catalyzed by the enzyme 25-hydroxyvitamin D3-1α-hydroxylase, a mitochondrial cytochrome P450 enzyme. nih.govnih.gov This enzyme specifically recognizes the 25-hydroxylated substrate and introduces a hydroxyl group at the 1α-position, yielding the biologically active this compound. nih.gov

The use of this enzymatic method ensures the correct stereochemistry of the 1α-hydroxyl group, which is essential for the biological activity of the final compound. Studies have shown that chick renal 25-hydroxyvitamin D-1-hydroxylase can effectively convert 23,23-difluoro-25-hydroxyvitamin D3 into its 1α-hydroxylated counterpart. nih.gov

Enzymatic Biotransformation and Metabolic Stability

Role of Cytochrome P450 Enzymes in Vitamin D Catabolism

The catabolism of vitamin D is primarily mediated by a series of cytochrome P450 (CYP) enzymes, which are heme-containing monooxygenases. nih.govnih.gov These enzymes are essential for both the activation and inactivation of vitamin D. nih.gov The key enzyme responsible for the degradation of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), and its precursor, 25-hydroxyvitamin D3, is the mitochondrial enzyme 25-hydroxyvitamin D3-24-hydroxylase, encoded by the CYP24A1 gene. nih.govbond.edu.auwikipedia.org

CYP24A1 initiates the inactivation of vitamin D metabolites through hydroxylation reactions, primarily at the C24 and C23 positions of the side chain. nih.govsemanticscholar.org This enzymatic action is a crucial control mechanism, preventing the accumulation of excessive levels of active vitamin D and thereby maintaining calcium homeostasis. wikipedia.orgmdpi.com The expression of CYP24A1 is tightly regulated; it is notably induced by its own substrate, 1,25-dihydroxyvitamin D3, creating a negative feedback loop that controls the levels of the active hormone. wikipedia.orgnih.gov Dysregulation of CYP24A1 can lead to various pathological conditions, highlighting its physiological importance. medlineplus.govnih.gov

Metabolism by Human CYP24A1 (24-Hydroxylase)

Human CYP24A1 is the principal enzyme responsible for initiating the degradation of vitamin D compounds. It catalyzes multiple hydroxylation steps on the side chain, leading to the formation of excretable, biologically inactive products. bond.edu.auwikipedia.org The primary catabolic routes initiated by CYP24A1 are the C24-oxidation pathway, leading to the formation of calcitroic acid, and the C23-oxidation pathway, which results in a 26,23-lactone. nih.govnih.govnih.gov

Resistance of 23,23-Difluorinated Analogs to CYP24A1-Dependent Metabolism

The introduction of fluorine atoms at the C23 position of the vitamin D side chain is a key strategy to block the metabolic activity of CYP24A1. nih.gov By replacing hydrogen atoms with stronger carbon-fluorine bonds at a primary site of oxidative attack, the molecule becomes more resistant to enzymatic degradation. Research has shown that 23,23-difluoro-25-hydroxyvitamin D3 demonstrates significantly higher resistance to CYP24A1 metabolism compared to its non-fluorinated counterpart. researchgate.net This increased metabolic stability is a direct consequence of the C-F bonds sterically and electronically hindering the hydroxylation typically performed by CYP24A1 at the C23 position. nih.gov

Studies on mono-fluorinated analogs further illustrate this principle. For instance, (23S)-23-fluoro-25-hydroxyvitamin D3 was found to be more resistant to CYP24A1-dependent metabolism than both its (23R) isomer and the natural 25-hydroxyvitamin D3. nih.govacs.org This suggests that the stereochemistry of the fluorine substitution also plays a significant role in modulating the interaction with the enzyme's active site.

Kinetic Parameters of CYP24A1 Activity toward 23,23-Difluorinated Substrates

Kinetic studies provide quantitative insight into the metabolic stability of fluorinated vitamin D analogs. The enzymatic efficiency of CYP24A1 can be assessed by comparing the kinetic parameters (Km and kcat) for different substrates. A lower kcat/Km value indicates a lower efficiency of the enzyme in metabolizing the substrate.

For mono-fluorinated analogs, it has been demonstrated that the stereochemistry at the C23 position significantly affects the kinetic parameters. The kcat/Km value for the metabolism of (23S)-23-fluoro-25-hydroxyvitamin D3 by human CYP24A1 was found to be approximately four times lower than that for the natural substrate, 25-hydroxyvitamin D3, indicating a substantially slower rate of catabolism. nih.govacs.org In contrast, the (23R) isomer showed a metabolic efficiency similar to the natural substrate. nih.gov While specific kinetic data for 1-25-Dihydroxy-23,23-difluorovitamin D3 is not detailed in the provided search results, the data from mono-fluorinated analogs strongly supports the hypothesis that di-fluorination at C23 would confer even greater resistance to CYP24A1-mediated degradation.

Interactive Table: Kinetic Parameters of Human CYP24A1 for 25(OH)D3 and its C23-Fluorinated Analogs

| Compound | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) |

| 25-Hydroxyvitamin D3 | 2.1 ± 0.3 | 2.5 ± 0.1 | 1.19 |

| (23R)-23-Fluoro-25-hydroxyvitamin D3 | 1.9 ± 0.2 | 2.2 ± 0.1 | 1.16 |

| (23S)-23-Fluoro-25-hydroxyvitamin D3 | 1.3 ± 0.2 | 0.38 ± 0.02 | 0.29 |

| (Data sourced from a study on recombinant human CYP24A1) nih.gov |

Impact of Fluorination Position on Metabolic Fate

The position of fluorine substitution on the vitamin D side chain is a critical determinant of the compound's metabolic stability and biological activity. researchgate.net Fluorination at different carbon atoms—such as C22, C23, or C24—results in distinct interactions with catabolic enzymes like CYP24A1.

Comparison with C24- and C22-Fluorinated Analogs

Systematic comparisons have revealed that the metabolic stability conferred by fluorination is highly position-dependent. nih.gov

C24-Fluorination: The C24 position is another major site for CYP24A1-mediated hydroxylation. semanticscholar.org Introducing fluorine at this position also enhances resistance to catabolism. Studies comparing (24R)- and (24S)-24-fluoro-25-hydroxyvitamin D3 showed that the (24R)-isomer was more resistant to CYP24A1-dependent metabolism than its (24S) counterpart. mdpi.com Furthermore, 24,24-difluoro-25-hydroxyvitamin D3 is an important candidate for inhibiting vitamin D3 metabolism. researchgate.net

C22-Fluorination: In contrast, fluorination at the C22 position has been shown to have a less pronounced effect on metabolic stability against CYP24A1 compared to fluorination at the C23 or C24 positions. researchgate.netnih.gov While 22,22-difluoro-25-hydroxyvitamin D3 was more stable than its non-fluorinated parent compound, the degree of resistance was not as significant as that observed with C23 or C24 analogs. nih.gov This suggests that the C22 position is less critical for the initiation of CYP24A1-mediated side-chain degradation.

Pathways of Side-Chain Oxidation and Inactivation

The inactivation of vitamin D metabolites is a multi-step process involving a series of oxidative reactions on the side chain, predominantly catalyzed by CYP24A1. nih.gov These pathways ultimately convert the potent, biologically active forms of vitamin D into inactive, water-soluble compounds that can be readily excreted. nih.gov

The two main initial steps in the side-chain oxidation cascade are hydroxylation at the C24 and C23 positions. nih.govnih.gov

The C24-Oxidation Pathway: This pathway begins with the hydroxylation of 1,25-dihydroxyvitamin D3 to form 1,24,25-trihydroxyvitamin D3. nih.gov This is followed by a sequence of further oxidation reactions, ultimately leading to the cleavage of the side chain and the formation of calcitroic acid, which is then excreted. nih.govnih.gov

The C23-Oxidation Pathway: Alternatively, CYP24A1 can initiate catabolism by hydroxylating the C23 position. This initial step is followed by subsequent oxidations that lead to the formation of a 1,25-dihydroxyvitamin D3-26,23-lactone. nih.govnih.gov Human CYP24A1 is capable of utilizing both pathways, although the preference can vary between species. nih.govcapes.gov.br

By blocking these initial hydroxylation steps, particularly at the C23 position, 23,23-difluorination effectively shuts down the primary routes of vitamin D inactivation, leading to a longer biological half-life and potentially enhanced potency of this compound.

Structure Activity Relationships Sar in 23,23 Difluorovitamin D3 Analogs

Elucidating the Influence of C23 Fluorination on VDR Binding

The binding affinity of vitamin D analogs to the VDR is a critical determinant of their biological potency. Research has consistently shown that the introduction of two fluorine atoms at the C23 position has a notable impact on this interaction.

Studies have demonstrated that 23,23-difluorination tends to decrease the binding affinity for the human vitamin D receptor (hVDR) compared to their non-fluorinated counterparts. For instance, 23,23-difluoro-1α,25-dihydroxyvitamin D3 (23,23-F2-1α,25(OH)2D3) was found to be seven times less active in binding to the VDR than the natural hormone, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3) nih.govmdpi.comresearchmap.jp. Similarly, 23,23-difluoro-25-hydroxyvitamin D3 (23,23-F2-25(OH)D3) exhibited approximately 12 times lower binding affinity for the hVDR than 25-hydroxyvitamin D3 (25(OH)D3) nih.govmdpi.comsemanticscholar.org. This suggests that the fluorine atoms at the C23 position markedly impair the binding affinity to the hVDR nih.govmdpi.comsemanticscholar.org.

| Compound | Relative VDR Binding Affinity Compared to Non-fluorinated Counterpart |

|---|---|

| 23,23-difluoro-1α,25-dihydroxyvitamin D3 | 7 times lower |

| 23,23-difluoro-25-hydroxyvitamin D3 | 12 times lower |

Analysis of the Contribution of C23 Fluorination to Metabolic Stability

A key motivation for fluorinating vitamin D analogs is to enhance their metabolic stability by blocking sites of enzymatic degradation. The primary enzyme responsible for the catabolism of active vitamin D metabolites is CYP24A1, which hydroxylates the side chain at the C23 or C24 positions, initiating a cascade of oxidative reactions that lead to inactivation.

The introduction of fluorine atoms at the C23 position has been shown to effectively increase resistance to CYP24A1-mediated metabolism. Preliminary biological evaluations revealed that 23,23-F2-25(OH)D3 demonstrated approximately eight times higher resistance to CYP24A1 metabolism compared to its non-fluorinated counterpart, 25(OH)D3 nih.govmdpi.com. This increased metabolic stability can lead to a longer biological half-life of the compound, potentially prolonging its therapeutic effects.

The strategic placement of fluorine atoms at C23 serves as a shield, hindering the enzymatic machinery of CYP24A1 and thereby slowing down the degradation of the vitamin D analog.

| Compound | Resistance to CYP24A1 Metabolism Compared to Non-fluorinated Counterpart |

|---|---|

| 23,23-difluoro-25-hydroxyvitamin D3 | Approximately 8 times higher |

Stereochemical Effects on Biological Activity and Metabolism

The stereochemistry at chiral centers within the vitamin D molecule can significantly influence its biological activity and metabolic fate. In the context of C23-fluorinated analogs, the spatial arrangement of the fluorine atoms and other substituents can impact VDR binding and interaction with metabolic enzymes.

Comparative SAR Studies with Other Side-Chain Modified Vitamin D Analogs

To better understand the specific effects of C23 difluorination, it is valuable to compare its structure-activity relationships with those of other side-chain modified vitamin D analogs.

In contrast to the decreased VDR binding affinity observed with C23 difluorination, modifications at other positions can have different outcomes. For instance, 24,24-difluoro-25-hydroxyvitamin D3 has been reported to show 1.8-times higher binding affinity for the hVDR than 25(OH)D3 nih.govmdpi.com. This highlights the positional importance of fluorination on the side chain in determining VDR interaction.

Furthermore, analogs with more extensive fluorination, such as 26,26,26,27,27,27-hexafluoro-1α,25-dihydroxyvitamin D3 (Falecalcitriol), exhibit potent biological activity and have been clinically approved for certain conditions researchgate.netresearchgate.net. Falecalcitriol is metabolized more slowly than the natural hormone and its major metabolite, (23S)-23-hydroxyfalecalcitriol, is equipotent to the parent compound nih.gov. This indicates that while C23 difluorination reduces VDR affinity, other patterns of side-chain fluorination can lead to highly active compounds with favorable metabolic profiles.

These comparative studies underscore that the position and extent of fluorination on the vitamin D side chain are critical factors that fine-tune the biological and metabolic properties of the resulting analogs.

| Compound | Modification | Relative VDR Binding Affinity Compared to Non-fluorinated Counterpart | Relative Resistance to CYP24A1 Metabolism |

|---|---|---|---|

| 23,23-difluoro-25-hydroxyvitamin D3 | C23 Difluorination | 12 times lower | 8 times higher |

| 24,24-difluoro-25-hydroxyvitamin D3 | C24 Difluorination | 1.8 times higher | Nearly the same as 23,23-F2-25(OH)D3 |

Preclinical in Vitro Cellular Activity and Mechanisms

Modulation of Cell Proliferation in Cancer Cell Lines

Induction of Cellular Differentiation

The ability of vitamin D compounds to induce cellular differentiation is a key area of interest, particularly in the context of hematological malignancies.

Differentiation of Myeloid Leukemia Cells (e.g., HL-60 cells)

Specific studies detailing the induction of differentiation in myeloid leukemia cells, such as the HL-60 promyelocytic leukemia cell line, by 1,25-Dihydroxy-23,23-difluorovitamin D3 are not extensively reported. For comparison, the parent compound, 1,25-dihydroxyvitamin D3, is a known potent inducer of monocytic differentiation in HL-60 cells nih.gov. Research on a related but structurally distinct analog, 24,24-difluoro-1α,25-dihydroxyvitamin D3, has shown it to be more potent than the parent compound in inducing differentiation of HL-60 cells, suggesting that fluorination can enhance this biological activity. However, it is crucial to note that the position of the fluorine atoms significantly impacts the molecule's properties, and these findings cannot be directly extrapolated to the 23,23-difluoro analog.

Differentiation of Human Adipose-Derived Mesenchymal Stem Cells (hASCs)

There is no specific information available regarding the effects of 1,25-Dihydroxy-23,23-difluorovitamin D3 on the differentiation of human adipose-derived mesenchymal stem cells (hASCs). Studies on the parent compound, 1,25-dihydroxyvitamin D3, have shown that it can modulate the adipogenesis of hASCs, though the effects can be dose-dependent and complex nih.govresearchgate.net. The influence of the 23,23-difluoro substitution on this process has not been elucidated in the available literature.

Mechanisms of Adipogenesis Regulation

Given the absence of studies on the effect of 1,25-Dihydroxy-23,23-difluorovitamin D3 on hASC differentiation, the specific mechanisms by which it might regulate adipogenesis are unknown. For the parent compound, mechanisms include the regulation of key adipogenic transcription factors such as PPARγ and C/EBPs nih.govplos.org. It is theorized that vitamin D receptor (VDR) activation can interfere with the transcriptional activity of PPARγ, a master regulator of adipogenesis nih.gov. How the 23,23-difluoro modification would impact VDR binding and subsequent downstream signaling in the context of adipogenesis has not been investigated.

Regulation of Gene Expression Profiles in Target Cells

Detailed studies on the global gene expression profiles in target cells treated with 1,25-Dihydroxy-23,23-difluorovitamin D3 are not available. The genomic actions of vitamin D compounds are mediated by the binding of the ligand-VDR complex to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription nih.gov.

One of the few available pieces of information for this specific analog is related to its binding affinity for the VDR. An early study reported that 23,23-difluoro-1α,25-dihydroxyvitamin D3 is approximately one-seventh as active as 1,25-dihydroxyvitamin D3 in binding to the chick intestinal receptor nih.gov. More recent research on its precursor, 23,23-difluoro-25-hydroxyvitamin D3, also indicated a lower binding affinity for the human VDR compared to its non-fluorinated counterpart mdpi.comnih.govnih.gov. This reduced binding affinity would likely translate to altered regulation of target gene expression compared to the parent compound. However, without specific gene expression profiling studies, the precise genes and pathways affected by 1,25-Dihydroxy-23,23-difluorovitamin D3 remain unknown.

Investigation of Non-Genomic Signaling Pathways

In addition to their genomic effects, vitamin D compounds can elicit rapid, non-genomic responses that are initiated at the cell membrane and involve the activation of various second messenger systems mdpi.comnih.gov. These pathways can include the rapid influx of calcium, and activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades nih.govmdpi.comresearchgate.net. There is currently no research available that specifically investigates the non-genomic signaling pathways activated by 1,25-Dihydroxy-23,23-difluorovitamin D3. The structural changes due to difluorination at the C23 position could potentially influence the interaction of the molecule with membrane-associated VDRs or other putative membrane receptors, but this has not been experimentally verified.

Data Tables

Due to the limited availability of specific research data for 1,25-Dihydroxy-23,23-difluorovitamin D3, no data tables with detailed research findings can be generated at this time.

Preclinical in Vivo Efficacy Studies in Animal Models

Effects on Skeletal Mineralization Processes in Rodent Models

The influence of 1-25-Dihydroxy-23,23-difluorovitamin D3 on skeletal mineralization has been investigated through its impact on intestinal calcium transport and bone calcium mobilization in rodent models. Research indicates that the introduction of fluorine atoms at the C-23 position significantly modulates its biological potency.

Studies in rat models have demonstrated that the precursor, 23,23-difluoro-25-hydroxyvitamin D3, is significantly less active than 25-hydroxyvitamin D3 in stimulating intestinal calcium transport. Specifically, its potency is estimated to be 5 to 10 times lower than the non-fluorinated compound nih.gov. Following hydroxylation to this compound, the resulting compound exhibits a reduced affinity for the chick intestinal receptor for 1,25-dihydroxyvitamin D3, being approximately one-seventh as active as the natural hormone nih.gov. This suggests a diminished capacity to initiate the genomic events required for the active transport of calcium across the intestinal epithelium.

Comparative Biological Activity on Intestinal Calcium Transport

| Compound | Relative Potency vs. Non-fluorinated Counterpart | Animal Model |

|---|---|---|

| 23,23-difluoro-25-hydroxyvitamin D3 | 5-10 times less active | Rat |

Similar to its effects on intestinal calcium transport, the fluorinated analog shows a reduced ability to mobilize calcium from bone. In rat models, 23,23-difluoro-25-hydroxyvitamin D3 was found to be 5 to 10 times less potent than 25-hydroxyvitamin D3 in stimulating bone calcium mobilization nih.gov. This process is critical for maintaining calcium homeostasis, particularly in response to low serum calcium levels. The reduced activity of the fluorinated analog suggests that it is a less potent agent for bone resorption compared to the endogenous hormone.

Comparative Biological Activity on Bone Calcium Mobilization

| Compound | Relative Potency vs. 25-hydroxyvitamin D3 | Animal Model |

|---|

Studies in Vitamin D-Deficient Animal Models

The efficacy of vitamin D compounds is often assessed in animal models with induced vitamin D deficiency, which typically present with impaired bone mineralization, a condition analogous to rickets in humans. In studies with rachitic rats, 23,23-difluoro-25-hydroxyvitamin D3 demonstrated a reduced capacity to promote the mineralization of rachitic bone, with its activity being 5 to 10 times lower than that of 25-hydroxyvitamin D3 nih.gov. This finding is consistent with its diminished effects on intestinal calcium absorption and bone calcium mobilization, both of which are essential for providing the necessary minerals for bone formation.

Characterization of Pharmacokinetic Profiles in Animal Systems

As of the current body of scientific literature, specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion of this compound in animal systems have not been extensively reported. However, the pharmacokinetics of the parent compound, 1,25-dihydroxyvitamin D3, have been characterized in mice. Following a single intraperitoneal administration, peak plasma concentrations are reached, followed by a decline over 24 hours nih.gov. It is known that fluorination can alter the metabolic stability of compounds, often leading to a longer biological half-life. Further research is necessary to elucidate the specific pharmacokinetic parameters of this compound and how they compare to the non-fluorinated hormone.

Examination of VDR Target Tissue Responses in Animal Models

Comparative VDR Binding Affinity

| Compound | Relative VDR Binding Affinity vs. 1,25-dihydroxyvitamin D3 | Receptor Source |

|---|

Q & A

Q. What analytical methods are validated for quantifying 1α,25-dihydroxy-23,23-difluorovitamin D3 in biological matrices, and how do they address sensitivity challenges?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging derivatization agents like DMEQ-TAD to enhance ionization efficiency and specificity. For instance, Shimizu et al. (1992) optimized fluorometric assays using plasma samples, achieving a lower detection limit of 0.5 ng/mL by coupling LC with fluorescence detection . Modern workflows (e.g., Mayo Clinic Laboratories) employ isotopic dilution with deuterated internal standards (e.g., D6-25-hydroxyvitamin D3) to correct for matrix effects, ensuring precision (CV <10%) in serum/plasma analyses .

Q. How does fluorination at the 23,23-position alter the structure-activity relationship (SAR) of vitamin D3 metabolites compared to native 1α,25-dihydroxyvitamin D3?

Fluorination increases metabolic stability by blocking hydroxylation at the 24-position, a common inactivation pathway. Posner et al. (1998) demonstrated that 23,23-difluoro substitution enhances binding affinity to the vitamin D receptor (VDR) by ~3-fold (EC50 = 0.2 nM vs. 0.6 nM for native 1,25(OH)2D3) due to hydrophobic interactions with the receptor’s ligand-binding domain . This modification also reduces calcemic activity, making it suitable for studying non-classical VDR pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the correlation between 25-hydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 levels across diverse cohorts?

Multi-cohort analyses (e.g., HANDLS study) use participant-level data stratification by renal function (eGFR) and ethnicity. For example, LOWESS regression in five cohorts revealed nonlinear relationships: 24,25(OH)2D3 plateaus at 25(OH)D3 >30 ng/mL in healthy populations but declines in chronic kidney disease (CKD) due to impaired 24-hydroxylase activity . Confounding variables (e.g., vitamin D binding protein polymorphisms) require adjustment via mixed-effects models .

Q. What experimental designs are optimal for evaluating the antiproliferative effects of 1α,25-dihydroxy-23,23-difluorovitamin D3 in cancer models while minimizing hypercalcemia risks?

In vivo studies should prioritize xenograft models with VDR-rich tissues (e.g., colon or breast cancer). Dosing regimens must balance efficacy and toxicity: Okamoto et al. (1983) reported that 24,24-difluoro analogs achieve tumor suppression at 5–10-fold lower doses than 1,25(OH)2D3, with serum calcium levels remaining <10.8 mg/dL . In vitro, transcriptomic profiling (RNA-seq) of treated vs. untreated cells identifies non-canonical pathways (e.g., Wnt/β-catenin inhibition) without confounding calcemic responses .

Q. How do fluorinated vitamin D3 analogs interact with VDR coactivators compared to non-fluorinated counterparts?

Fluorine’s electronegativity alters the ligand’s conformational dynamics, favoring interactions with helix 12 of the VDR. Peleg et al. (1998) used TR-FRET assays to show that 23,23-difluoro derivatives recruit SRC-1 coactivator 50% more efficiently than 1,25(OH)2D3, enhancing transcriptional activation of CYP24A1 and RANKL . X-ray crystallography (PDB: 1DB1) confirms fluorine’s role in stabilizing the VDR-LBD/coactivator interface .

Methodological Considerations

Q. What statistical approaches are recommended for harmonizing vitamin D metabolite data across LC-MS/MS platforms?

Standardization protocols (e.g., Vitamin D Standardization Program, VDSP) mandate cross-validation against NIST SRM 2972. For multi-site studies, Deming regression aligns inter-lab variability, while z-score transformations normalize cohort-specific biases .

Q. How should researchers validate the specificity of antibodies or probes targeting fluorinated vitamin D3 metabolites?

Competitive ELISA with structurally similar analogs (e.g., 24R,25(OH)2D3) assesses cross-reactivity. Kaufmann et al. (2014) achieved 98% specificity for 23,23-difluoro-1,25(OH)2D3 by pre-treating samples with C3-epimerase to eliminate endogenous 25(OH)D3 interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.